molecular formula C19H16N2O5S B2906718 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-69-9

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2906718
CAS No.: 865197-69-9
M. Wt: 384.41
InChI Key: IAKKALHNJSNUMX-VXPUYCOJSA-N
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Description

The compound “(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” (CAS: 895447-12-8) is a heterocyclic organic molecule featuring a benzodioxine core fused with a thiazole ring and an imino-carbonyl linkage. Its molecular formula is C₂₁H₁₈N₂O₇S, with a molecular weight of 442.4 g/mol . The structure includes a methyl acetate group at the 2-position of the thiazole ring, contributing to its stereochemical and electronic properties. Notably, the (Z)-configuration of the imine bond is critical for its biological activity and stability. While density, boiling point, and melting point data are currently unavailable (marked as N/A in existing records), its Smiles notation (COC(=O)Cn1c(=NC(=O)C2COc3ccccc3O2)sc2cc3c(cc21)OCCO3) provides precise stereochemical details .

Properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-24-17(22)11-21-13-4-2-3-5-16(13)27-19(21)20-18(23)12-6-7-14-15(10-12)26-9-8-25-14/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKKALHNJSNUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: This intermediate can be synthesized through the oxidation of 2,3-dihydrobenzo[b][1,4]dioxine using an oxidizing agent such as PCC (pyridinium chlorochromate).

    Synthesis of benzo[d]thiazole derivative: The benzo[d]thiazole moiety can be prepared by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Coupling reaction: The final step involves the coupling of the benzo[d]thiazole derivative with 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: PCC, potassium permanganate, or chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Introduction to (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

This compound is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a thiazole derivative, enhances its reactivity and interaction with biological targets. This article delves into the various applications of this compound, particularly in scientific research, highlighting its pharmacological properties and relevant case studies.

Structural Overview

The compound features multiple functional groups that contribute to its biological activity. The thiazole moiety is particularly noteworthy for its role in various pharmacological effects.

Antidepressant Activity

Research indicates that derivatives of this compound may exhibit antidepressant properties by interacting with serotonin receptors. For instance, related compounds have shown significant binding affinity for the 5-HT1A receptor, suggesting potential therapeutic benefits in treating depression .

Anti-inflammatory Effects

The structural characteristics of (Z)-methyl 2-(...) suggest it may possess anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, which could lead to analgesic effects .

Anticancer Potential

Studies have demonstrated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest, making these compounds candidates for further anticancer research .

Synthesis and Characterization

The synthesis of (Z)-methyl 2-(...) typically involves several steps starting from commercially available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Study on Antidepressant Effects

A notable study evaluated a series of benzothiazole derivatives for their antidepressant-like activity using animal models. Results indicated that compounds similar to (Z)-methyl 2-(...) significantly reduced immobility times in tests designed to assess depressive behavior .

Anti-cancer Research

Research focusing on thiophene-based derivatives has highlighted the anticancer activities of heterocyclic compounds like thiazoles. These studies often report cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate C₂₁H₁₈N₂O₇S 442.4 Benzodioxine, thiazole, imino-carbonyl Potential antimicrobial activity (inferred)
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 Thiazole, benzoic acid Intermediate in drug synthesis
Thiazol-5-ylmethyl carbamate derivatives (e.g., PF 43(1) compounds) Varies (~C₂₅H₃₀N₄O₆S) ~500–550 Thiazole, carbamate, ureido Protease inhibitors (pharmaceutical applications)
Ethametsulfuron methyl ester C₁₅H₁₈N₄O₆S 382.39 Triazine, sulfonylurea, methyl ester Herbicide (agrochemical use)

Key Observations:

Core Structural Differences: The target compound uniquely combines benzodioxine and thiazole rings, unlike simpler thiazole derivatives like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid . Unlike sulfonylurea-based herbicides (e.g., ethametsulfuron methyl ester ), the target compound lacks a triazine ring but retains the methyl ester group, which may influence solubility and hydrolytic stability.

Functional Group Impact: The imino-carbonyl group in the target compound distinguishes it from carbamate-linked thiazole derivatives (e.g., PF 43(1) compounds ). This group may confer resistance to enzymatic degradation compared to carbamate linkages.

Synthetic Pathways :

  • The synthesis of the target compound likely involves condensation of benzodioxine-carbonyl precursors with thiazole-amine intermediates, analogous to methods used for (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (mg/mL) LogP Bioactivity (IC₅₀/EC₅₀)
This compound N/A N/A ~3.2* Under investigation
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 139.5–140 0.1 (water) 2.1 Not reported
Ethametsulfuron methyl ester 150–152 0.03 (water) 1.8 0.1 µM (herbicidal)

*Estimated using fragment-based methods due to lack of experimental data .

Key Findings:

  • The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, which may enhance membrane permeability compared to more polar analogs like ethametsulfuron methyl ester (LogP 1.8) .
  • The absence of melting point data highlights a critical research gap, as thermal stability is vital for formulation and storage.

Biological Activity

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in biological applications, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Dihydrobenzo[b][1,4]dioxine ring : Imparts specific reactivity and potential pharmacological properties.

The molecular formula is C20H18N2O6SC_{20}H_{18}N_{2}O_{6}S, with a molecular weight of 414.43 g/mol.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as:

  • Enzymes : The compound may act as an inhibitor or modulator of enzyme activity.
  • Receptors : Potential binding to specific receptors could lead to altered signaling pathways.

This interaction can result in various effects including:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells
  • Modulation of inflammatory responses

Biological Activity

Research has indicated several key biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives related to this compound exhibit potent anticancer effects. For instance:

  • Cell Line Studies : Compounds similar to this structure have shown significant cytotoxicity against various cancer cell lines such as Hep3B (liver cancer), with IC50 values indicating strong inhibitory effects on cell growth .

Antioxidant Properties

The compound's structural features suggest potential antioxidant activity. Research has indicated that benzodioxole derivatives can scavenge free radicals effectively, which contributes to their protective effects against oxidative stress in cells .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives may influence the release of pro-inflammatory cytokines like IL-6 and TNF-α, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

StudyFindings
Hawash et al. (2020)Identified potent anticancer activity in benzodioxole derivatives; compound 2a showed significant cytotoxicity against Hep3B cells with an IC50 comparable to doxorubicin .
Antioxidant EvaluationAssessed using DPPH assay; compounds derived from the target structure exhibited moderate antioxidant activity compared to Trolox .
Mechanistic InsightsSuggested that the compound may induce G2-M phase arrest in cancer cells, leading to inhibited cell cycle progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from benzo[d]thiazole derivatives and 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl precursors. A common approach includes:

  • Step 1 : Formation of the imine linkage via condensation between the thiazole amine and carbonyl group under controlled pH and temperature .
  • Step 2 : Introduction of the methyl acetate group through nucleophilic substitution or esterification, often using catalysts like DMAP (4-dimethylaminopyridine) .
  • Key Optimization : Reaction conditions (e.g., solvent polarity, temperature) are critical to prevent side reactions such as hydrolysis of the ester group .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying the Z-configuration of the imine bond and substituent positions on the aromatic rings .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and detect trace impurities from synthetic intermediates .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragments, aligning with the expected molecular formula .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) using statistical models to identify optimal conditions .
  • Continuous Flow Reactors : Enhance reproducibility and scalability by maintaining precise control over reaction kinetics, particularly for imine formation and esterification steps .
  • Catalyst Screening : Evaluate alternatives to traditional acid/base catalysts (e.g., organocatalysts) to reduce byproducts .

Q. What strategies are recommended for resolving contradictory data between NMR and mass spectrometry results during characterization?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
  • Isotopic Labeling : Introduce stable isotopes (e.g., deuterated solvents) to distinguish between isobaric fragments in MS .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .

Q. How does the electronic nature of substituents on the benzo[d]thiazole ring influence the compound's reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents increase the electrophilicity of the thiazole ring, enhancing nucleophilic attack at the imine carbon .
  • Steric Effects : Bulky groups (e.g., methylsulfonyl) may hinder access to reactive sites, requiring polar aprotic solvents (e.g., DMF) to improve solubility .
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to correlate substituent effects with reactivity trends .

Applications and Mechanistic Insights

Q. What are the potential biological targets and mechanisms of action for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : The thiazole core may inhibit kinases or proteases via competitive binding to ATP or substrate pockets, as seen in structurally similar benzothiazole derivatives .
  • Receptor Binding : Computational docking studies (e.g., AutoDock Vina) predict affinity for G-protein-coupled receptors (GPCRs) due to the planar aromatic system .
  • In Vitro Assays : Use fluorescence polarization or SPR (surface plasmon resonance) to quantify binding constants for target validation .

Q. How does this compound compare to other benzothiazole derivatives in terms of stability and reactivity?

  • Methodological Answer :

  • Stability Profile : The dihydrodioxine moiety improves oxidative stability compared to non-fused thiazoles, as shown in accelerated stability testing (40°C/75% RH) .
  • Reactivity Trends : The Z-configuration of the imine bond reduces steric strain, enhancing thermal stability during storage .
  • Comparative Studies : TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) data highlight decomposition thresholds relative to analogues .

Data Analysis and Troubleshooting

Q. What analytical approaches are used to resolve discrepancies in purity assessments between HPLC and elemental analysis?

  • Methodological Answer :

  • Standard Calibration : Use certified reference materials to calibrate HPLC detectors and validate elemental analysis (C, H, N, S) results .
  • Mass Balance Calculation : Compare theoretical and experimental yields to identify unaccounted impurities (e.g., residual solvents) .
  • Synchrotron XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities from indirect methods .

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